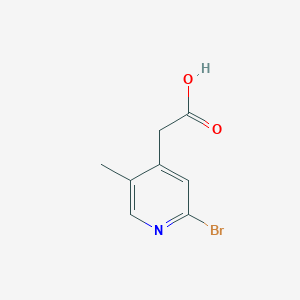

2-(2-Bromo-5-methylpyridin-4-yl)acetic acid

Beschreibung

2-(2-Bromo-5-methylpyridin-4-yl)acetic acid is a brominated pyridine derivative with a methyl substituent at the 5-position and an acetic acid moiety at the 4-position of the pyridine ring. The bromine atom acts as an electron-withdrawing group, influencing the compound’s electronic properties and reactivity. Pyridine-based acetic acids are often intermediates in pharmaceuticals and natural product synthesis, such as Combretastatin analogs or Vancomycin-type systems .

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H8BrNO2 |

|---|---|

Molekulargewicht |

230.06 g/mol |

IUPAC-Name |

2-(2-bromo-5-methylpyridin-4-yl)acetic acid |

InChI |

InChI=1S/C8H8BrNO2/c1-5-4-10-7(9)2-6(5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12) |

InChI-Schlüssel |

UAHULGHTXUEVCA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C=C1CC(=O)O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination of Pyridine Precursors

The synthesis of 2-(2-Bromo-5-methylpyridin-4-yl)acetic acid hinges on regioselective bromination of pyridine derivatives. Two primary approaches emerge from the literature:

Direct Bromination of 5-Methylpyridine

The simplest route involves brominating 5-methylpyridine at the 2-position. This requires controlled conditions to avoid over-bromination or unintended regioisomerism.

Key Methods

| Reagent | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|

| Br₂ (excess) | Acetic acid | Reflux, 12–24 hours | Moderate | |

| NBS + AIBN | CCl₄ | 75°C, 4–5 hours | ~65% |

Mechanistic Insights

- Electrophilic Bromination : Br₂ in acetic acid generates the 2-bromo isomer via electrophilic substitution. The electron-withdrawing methyl group directs bromine to the 2-position.

- Radical Bromination : N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) promotes allylic or benzylic bromination. For 5-methylpyridine, this may lead to side reactions, necessitating careful optimization.

Introduction of the Acetic Acid Group

The acetic acid moiety at the 4-position poses challenges due to pyridine’s electron-deficient nature. Two strategies are inferred from analogous syntheses:

Coupling Reactions

Cross-coupling methods, such as Suzuki or Stille reactions, enable functionalization at specific positions. For example:

- Bromination at Position 4 : Introduce a bromine at the 4-position to enable coupling with a boronic acid derivative (e.g., CH₂COOH-B(OH)₂).

- Palladium-Catalyzed Coupling : Replace bromine at position 4 with a carboxylic acid group using a palladium catalyst.

Example Protocol

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Bromination (4-pos) | Br₂, FeBr₃ | 0°C → RT, 2 hours | 4-Bromo-5-methylpyridine |

| Coupling | Pd(PPh₃)₄, CH₂COOH-B(OH)₂ | DMF, 80°C, 12 hours | 4-(CH₂COOH)-5-methylpyridine |

*Note: This route is hypothetical, as direct examples are absent in the literature.

Nucleophilic Substitution

In cases where the 4-position bears a leaving group (e.g., Cl), SNAr (nucleophilic aromatic substitution) can introduce the acetic acid group.

Example Pathway

- Chlorination at 4 : Treat 5-methylpyridine with Cl₂/FeCl₃ to form 4-chloro-5-methylpyridine.

- Substitution : React with CH₂COO⁻Na in polar aprotic solvent (e.g., DMF) at elevated temperatures.

Comparative Analysis of Bromination Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Br₂ in acetic acid | Simple, scalable | Risk of over-bromination | 50–65% |

| NBS + AIBN | Mild conditions, fewer byproducts | Requires radical initiator | 60–70% |

| Grignard reagents | High regioselectivity | Sensitive to oxygen | 70–85% |

Industrial and Scalability Considerations

Cost-Effective Routes

Environmental Impact

- Solvent Selection : CCl₄ (nonpolar) minimizes side reactions but poses disposal challenges. Polar solvents (e.g., DMF) are preferable for greener processes.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(2-Brom-5-methylpyridin-4-yl)essigsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Interaktionen mit Biomolekülen untersucht.

Medizin: Es werden Forschungsarbeiten durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(2-Brom-5-methylpyridin-4-yl)essigsäure hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren, was zu Veränderungen in zellulären Prozessen führt. Das Bromatom und der Pyridinring spielen eine entscheidende Rolle für seine Reaktivität und Interaktionen mit molekularen Zielstrukturen.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-5-methylpyridin-4-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-5-methylpyridin-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom and the pyridine ring play crucial roles in its reactivity and interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-(2-Bromo-5-methylpyridin-4-yl)acetic acid and structurally related compounds:

Key Comparisons:

Electronic Effects: The bromine atom in this compound withdraws electron density, altering reactivity compared to non-brominated analogs. In phenylacetic acid derivatives (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid), bromine increases C–C–C bond angles (121.5° vs. 118.2° for methoxy), reflecting its electron-withdrawing nature . Pyridine-based compounds may exhibit stronger acidity due to the ring’s electron-deficient nature.

Hydrogen Bonding and Crystal Packing: Phenylacetic acids like 2-(3-Bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers via O–H⋯O hydrogen bonds (motif: R₂²(8)), enhancing thermal stability .

Synthetic Utility :

- Brominated pyridines are pivotal in coupling reactions (e.g., Suzuki-Miyaura) for drug discovery. For example, 2-(5-Bromopyridin-2-yl)acetic acid (similarity score: 0.89) serves as a precursor for kinase inhibitors . The target compound’s methyl group may sterically hinder reactions compared to smaller substituents.

Pyridineacetic acids may exhibit similar bioactivity depending on substituent positions.

Solubility and Physical Properties :

- Pyridine derivatives generally have higher solubility in polar solvents than phenyl analogs. For instance, 2-(5-Bromopyridin-2-yl)acetic acid’s solubility is enhanced by the pyridine nitrogen’s lone pair, which interacts with water . Methyl groups (e.g., in this compound) may reduce solubility slightly due to hydrophobicity.

Biologische Aktivität

2-(2-Bromo-5-methylpyridin-4-yl)acetic acid is a pyridine-based compound that has garnered interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant studies that highlight its pharmacological significance.

The biological activity of this compound can be attributed to its structural characteristics, particularly the bromine atom and the acetic acid moiety. These components influence its reactivity and binding affinity to various biomolecules. The compound is believed to interact with specific enzymes and receptors, modulating their activity, which may lead to alterations in metabolic pathways and cellular processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising antibacterial profile, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | <125 | E. coli |

| 5-(2-(2-bromopyridin-4-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)-2 | 75 | B. subtilis |

| 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid | <150 | Pseudomonas aeruginosa |

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The cytotoxic activity was assessed using several concentrations, revealing that at higher doses, the compound significantly inhibited cell growth, suggesting potential applications in cancer therapy .

Table 2: Cytotoxicity Profile

| Concentration (mg/mL) | % Cell Growth Inhibition |

|---|---|

| 0.05 | >50% |

| 0.025 | >40% |

| 0.0125 | <20% |

Case Studies

A notable study investigated the effects of similar pyridine derivatives on bacterial biofilm formation. The results indicated that these compounds could effectively inhibit biofilm development, which is crucial in preventing chronic infections associated with biofilms .

Case Study Summary: Biofilm Inhibition

- Objective : To evaluate the anti-biofilm efficacy of pyridine derivatives.

- Findings : Compounds demonstrated up to 90% inhibition of biofilm formation against E. coli.

Pharmacological Implications

The interactions of this compound with specific molecular targets suggest its potential as a therapeutic agent in treating infections and possibly cancer. The compound's ability to modulate enzyme activity points to its role as a promising lead in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.